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Compound of Interest

Compound Name: (3S)-(-)-3-(Ethylamino)pyrrolidine

Cat. No.: B1344589 Get Quote

An In-depth Technical Guide to (3S)-(-)-3-(Ethylamino)pyrrolidine: Chemical Structure and

Stereochemistry

This technical guide provides a comprehensive overview of the chemical structure and

stereochemistry of (3S)-(-)-3-(Ethylamino)pyrrolidine, a key chiral building block in

pharmaceutical research and development. This document is intended for researchers,

scientists, and drug development professionals.

Chemical Identity and Properties
(3S)-(-)-3-(Ethylamino)pyrrolidine is a chiral secondary amine featuring a pyrrolidine ring. The

stereochemistry at the C3 position is designated as (S), and the compound is levorotatory,

indicated by the (-) sign in its name.

Table 1: Chemical Identity of (3S)-(-)-3-(Ethylamino)pyrrolidine
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Identifier Value

IUPAC Name (3S)-N-Ethylpyrrolidin-3-amine

CAS Number 381670-31-1

Molecular Formula C6H14N2

Molecular Weight 114.19 g/mol

Canonical SMILES CCN[C@H]1CCNC1

InChI Key OPCPWFHLFKAUEA-LURJTMIESA-N

Table 2: Physicochemical Properties of (3S)-(-)-3-(Ethylamino)pyrrolidine

Property Value Reference

Appearance
Colorless to light yellow to light

orange clear liquid
[1][2]

Purity >98.0% (GC) [1][2]

Optical Rotation
[α]20/D -12.0 to -17.0 deg

(c=10, EtOH)
[1][2]

Chemical Structure and Stereochemistry
The chemical structure of (3S)-(-)-3-(Ethylamino)pyrrolidine consists of a saturated five-

membered nitrogen-containing heterocycle, the pyrrolidine ring. An ethylamino group is

attached to the carbon atom at the 3-position of this ring.

The stereochemistry of this molecule is crucial for its application in the synthesis of chiral

pharmaceuticals. The "(3S)" designation indicates that the stereocenter at the third carbon of

the pyrrolidine ring has the S-configuration according to the Cahn-Ingold-Prelog priority rules.

This specific spatial arrangement of the ethylamino group is a key feature influencing its

biological activity and its interactions with other chiral molecules.

Caption: Chemical structure of (3S)-(-)-3-(Ethylamino)pyrrolidine.
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Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of (3S)-(-)-3-
(Ethylamino)pyrrolidine is not readily available in the searched literature, a general approach

involves the N-alkylation of a suitable precursor, (S)-3-aminopyrrolidine or its protected

derivatives.

General Synthesis Approach: Reductive Amination
A common method for the N-ethylation of primary amines is reductive amination. This process

would involve the reaction of a protected (S)-3-aminopyrrolidine derivative with acetaldehyde in

the presence of a reducing agent.

Logical Workflow for the Synthesis of (3S)-(-)-3-(Ethylamino)pyrrolidine
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Start with (S)-3-Aminopyrrolidine derivative

Protect the pyrrolidine nitrogen (e.g., with Boc group)

React with Acetaldehyde (CH₃CHO)

Add a reducing agent (e.g., NaBH(OAc)₃)

Deprotect the pyrrolidine nitrogen

Purify the final product

Obtain (3S)-(-)-3-(Ethylamino)pyrrolidine

Click to download full resolution via product page

Caption: A logical workflow for the synthesis of the target molecule.

Characterization Methods
The characterization of (3S)-(-)-3-(Ethylamino)pyrrolidine would typically involve a

combination of spectroscopic techniques to confirm its structure and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Would be used to identify the different types of protons and their connectivity in

the molecule. Key signals would include those for the ethyl group (a triplet and a quartet),

the protons on the pyrrolidine ring, and the N-H protons.

¹³C NMR: Would be used to identify the different carbon environments in the molecule,

including the two carbons of the ethyl group and the four carbons of the pyrrolidine ring.

Infrared (IR) Spectroscopy: Would be used to identify the functional groups present.

Characteristic peaks would be expected for N-H stretching and bending vibrations, as well as

C-H and C-N stretching vibrations.

Mass Spectrometry (MS): Would be used to determine the molecular weight of the

compound and to analyze its fragmentation pattern, further confirming its structure.

Chiral High-Performance Liquid Chromatography (HPLC): Would be used to determine the

enantiomeric purity of the compound.

Due to the lack of publicly available spectral data for (3S)-(-)-3-(Ethylamino)pyrrolidine,

representative data for analogous pyrrolidine derivatives are often used for comparison during

characterization.

Applications in Research and Drug Development
(3S)-(-)-3-(Ethylamino)pyrrolidine serves as a valuable chiral intermediate in the synthesis of

a wide range of biologically active molecules. Its specific stereochemistry is often a critical

determinant for the efficacy and selectivity of the final drug candidate. The pyrrolidine scaffold

is a common feature in many FDA-approved drugs.

Signaling Pathway Diagram Illustrating the Role of Chiral Intermediates
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Caption: Role of chiral intermediates in drug development.

Safety and Handling
(3S)-(-)-3-(Ethylamino)pyrrolidine is a chemical that should be handled with appropriate

safety precautions in a laboratory setting. It is classified as a flammable liquid and vapor and

causes severe skin burns and eye damage[1][2]. Personal protective equipment (PPE),

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b1344589?utm_src=pdf-body-img
https://www.benchchem.com/product/b1344589?utm_src=pdf-body
https://www.prepchem.com/n-ethyl-3-pyrrolidinemethanamine/
https://www.organic-chemistry.org/synthesis/heterocycles/pyrrolidines.shtm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1344589?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


including gloves, safety glasses, and a lab coat, should be worn when handling this compound.

It should be stored in a well-ventilated place and kept cool[1].

Disclaimer: This document is intended for informational purposes only and should not be used

as a substitute for professional scientific guidance. All laboratory work should be conducted in

accordance with established safety protocols.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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